2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

Description

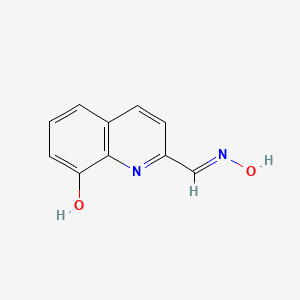

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime (C₁₀H₈N₂O) is a heterocyclic organic compound derived from 8-hydroxyquinoline-2-carbaldehyde via condensation with hydroxylamine. Its molecular structure features a quinoline backbone substituted with a hydroxyl group at position 8 and an oxime (-CH=N-OH) functional group at position 2. The compound’s IUPAC name is (NE)-N-(quinolin-2-ylmethylidene)hydroxylamine, and its SMILES notation is C1=CC=C2C(=C1)C=CC(=N2)/C=N/O .

Key physical properties include a molecular weight of 172.18 g/mol and a collision cross-section (CCS) of 143.7 Ų, as predicted by computational models .

Properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCYMRHAGWXMB-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425222 | |

| Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5603-22-5 | |

| Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to various oxidized products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime exhibit promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cells. The mechanism of action often involves the formation of metal complexes that enhance biological activity .

Coordination Chemistry

The compound is known for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry. It serves as a ligand in various metal complexation reactions, which are essential in catalysis and materials science .

Sensor Technology

Due to its reactivity with metal ions, 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime is being explored for developing fluorescent probes and sensors for detecting metal ions in environmental samples. These applications are crucial for monitoring pollution and ensuring safety in industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting its potential as an alternative to conventional antibiotics .

Case Study 2: Metal Complex Formation

Research focused on the synthesis of metal complexes using 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime as a ligand. The study highlighted the formation of copper(II) complexes that exhibited enhanced catalytic activity in oxidation reactions. This finding underscores the compound's utility in catalysis and materials development.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Carboxylic Acid vs. Oxime: Quinoline-8-carboxylic acid lacks the oxime group but features a carboxylic acid at position 8, which enhances metal-binding capacity, a property critical in antimicrobial applications .

- Imine Derivatives : Palladium-mediated imine derivatives (e.g., L3–L5) exhibit modified electronic profiles due to aromatic fluorophenyl groups, influencing their coordination chemistry and catalytic applications .

Key Observations :

- Photoredox Methods : Visible-light-driven photoredox reactions enable one-pot synthesis of aza-arenes from oxime esters, avoiding intermediate isolation .

- Palladium-Mediated Reactions : Imine derivatives synthesized via Schiff base reactions show variable purity (42–87%), influenced by substituent electronic effects .

Biological Activity

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime (CAS No. 5603-22-5) is a derivative of quinoline, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered interest due to its ability to form complexes with metal ions and its various biological effects, which include antimicrobial, antimalarial, and anticancer properties.

- Molecular Formula: C10H9N2O2

- Molecular Weight: 175.19 g/mol

- Functional Groups: Hydroxyl (-OH), Aldehyde (-CHO), Oxime (-C=N-OH)

Synthesis

The synthesis of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime can be achieved through a multi-step process involving the oxidation of 2-methylquinolin-8-ol. The reaction steps yield approximately 80% for the oxidation and 90% for the oxime formation, indicating efficient synthetic routes.

Antimicrobial Activity

Research indicates that 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions .

Antimalarial Activity

Similar compounds have demonstrated antimalarial properties. Studies on related quinoline derivatives suggest that they can chelate iron, which is critical for the survival of malaria parasites. In a murine model, compounds with structural similarities to 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime have shown significant inhibition of Plasmodium species growth .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further research is needed to elucidate these pathways and the compound's efficacy against specific cancer types .

The biological effects of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime are primarily attributed to:

- Metal Chelation: The compound's ability to form stable complexes with metal ions enhances its biological activity.

- Electrophilic Substitution Reactions: The electron-rich aromatic system allows for electrophilic substitutions, which may lead to the formation of more reactive intermediates that exert biological effects .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various quinoline derivatives, including 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime, reported:

- Bacterial Strains Tested: E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC): Ranged from 32 µg/mL to 128 µg/mL across different strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-QCA | 64 | E. coli |

| 32 | S. aureus |

Study on Antimalarial Activity

In vivo studies using murine models demonstrated that compounds similar to 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime significantly reduced parasitemia levels in infected mice:

- Dosage Administered: 50 mg/kg body weight.

- Reduction in Parasitemia: Approximately 85% compared to control groups.

| Treatment | Parasitemia Reduction (%) |

|---|---|

| Control | - |

| Quinoline Derivative | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.